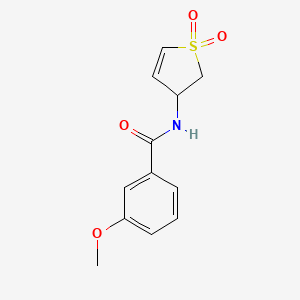

![molecular formula C25H27N7O2 B3016348 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920375-60-6](/img/structure/B3016348.png)

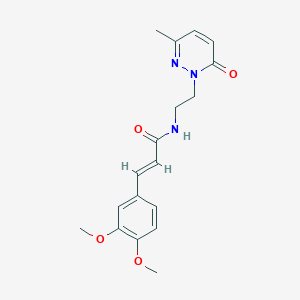

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their versatility in drug design . The triazolopyrimidine scaffold has been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Synthesis Analysis

The synthesis of such compounds often involves ring cleavage methodology reactions . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure consists of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its functional groups. For example, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promising anticancer properties. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers are actively investigating their potential as novel chemotherapeutic agents .

Antimicrobial Properties

The compound’s structure makes it an interesting candidate for antimicrobial drug development. It may inhibit bacterial and fungal growth by disrupting essential cellular processes. Further studies are needed to explore its efficacy against specific pathogens .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines have demonstrated analgesic and anti-inflammatory activities. They may modulate pain pathways and reduce inflammation by targeting specific receptors or enzymes. These properties could be valuable for managing pain and inflammatory conditions .

Antioxidant Potential

The compound’s chemical structure suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its antioxidant mechanisms could provide insights for therapeutic applications .

Antiviral Activity

Triazolothiadiazines may exhibit antiviral effects by interfering with viral replication or entry. Researchers are exploring their potential against various viruses, including herpesviruses, influenza, and HIV .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Specifically:

Antitubercular Agents

Triazolothiadiazines may also possess antitubercular activity. Tuberculosis remains a global health concern, and novel drug candidates are continually sought to combat drug-resistant strains .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit a variety of biological applications, suggesting that they may have diverse molecular and cellular effects .

Future Directions

The future directions for this compound could involve further optimization studies to boost its in vitro biological activity while maintaining its physicochemical properties in promising ranges . It could also involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold .

properties

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFUQMYBWTIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)